![molecular formula C11H13N3 B1428157 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole CAS No. 756413-36-2](/img/structure/B1428157.png)
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole
概要
説明
Synthesis Analysis
The synthesis of “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolidine ring and an imidazole ring . The pyrrolidine ring is a five-membered ring with nitrogen at one position, while the imidazole ring is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “this compound” are influenced by the presence of the pyrrolidine and imidazole rings . These compounds showed nanomolar activity against CK1γ and CK1ε, thus suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the pyrrolidine and imidazole rings . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Synthesis and Structural Characterization
- Synthesis Techniques: 2-(Pyrrolidin-3-yl)-1H-benzo[d]imidazole and its derivatives are synthesized using various techniques, contributing to the field of coordination chemistry and organic synthesis. For instance, Il’icheva et al. (2017) described the synthesis and structural characterization of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazole, which is used for preparing bis(diimine) ligands (Il’icheva et al., 2017).
Antimicrobial Properties
- Antibacterial and Antifungal Applications: This compound and its variants have shown promise in antimicrobial research. Mallemula et al. (2015) synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles demonstrating in-vitro antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).
Spectroscopic Characterization
- Spectroscopic Analysis: The compound's spectroscopic features are significant for understanding its molecular structure. Özdemir et al. (2016) provided a detailed study of 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, including FT-IR, NMR, and UV-Vis spectroscopy, along with quantum chemical calculations (Özdemir et al., 2016).
Chemical Modifications and Applications
- Chemical Modifications for Targeted Applications: The versatility of this compound is evident through its various modifications for specific applications. For example, Velaparthi et al. (2007) explored imidazole moiety replacements in the synthesis of specific inhibitors for the insulin-like growth factor receptor-1, showcasing its potential in medicinal chemistry (Velaparthi et al., 2007).
Novel Compound Synthesis
- Creation of Novel Compounds: The synthesis of new compounds using this compound as a base structure is an active area of research. Ciber et al. (2023) reported the synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole from camphor-derived diamine, demonstrating the compound's potential in creating diverse chemical structures (Ciber et al., 2023).
Chemosensor Development
- Chemosensor Applications: The compound's derivatives are used in developing chemosensors. Xiang et al. (2013) synthesized a 2-(pyridin-2-yl)-1H-benzo[d]imidazole-based polymer, demonstrating its effectiveness as a selective chemosensor for various metal ions and amino acids (Xiang et al., 2013).
Safety and Hazards
The safety data sheet for “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard statements including H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用機序
Target of Action
The primary target of the compound 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole is the poly(ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the repair of DNA damage in cells, thus maintaining genomic stability.
Mode of Action
This compound interacts with the PARP enzyme by binding to its active site . This binding inhibits the enzyme’s activity, preventing it from repairing DNA damage. As a result, cells with damaged DNA are unable to repair themselves, leading to cell death. This is particularly effective in cancer cells, which often have defects in DNA repair pathways.
Biochemical Pathways
The action of this compound affects the DNA repair pathway, specifically the base excision repair (BER) pathway By inhibiting PARP, the compound prevents the repair of single-strand breaks (SSBs)
Result of Action
The result of the action of this compound is the induction of cell death in cells with damaged DNA. By inhibiting PARP and preventing the repair of DNA damage, the compound induces a state of genomic instability in the cell. This can lead to apoptosis, or programmed cell death, particularly in cancer cells that have defects in other DNA repair pathways .
生化学分析
Biochemical Properties
2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . This inhibition can lead to the accumulation of DNA damage, which is particularly useful in cancer therapy where the goal is to target rapidly dividing cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can lead to the activation of cell death pathways in cancer cells, thereby reducing tumor growth . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition can lead to the activation of downstream signaling pathways that promote cell death. Furthermore, this compound may also interact with other proteins involved in DNA repair and cell cycle regulation, enhancing its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained inhibition of PARP activity . Prolonged exposure to this compound may lead to adaptive responses in cells, such as the upregulation of alternative DNA repair pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit PARP activity without causing significant toxicity . At higher doses, this compound may induce toxic effects, such as bone marrow suppression and gastrointestinal disturbances. These adverse effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the biotransformation of this compound, leading to the formation of metabolites that may have distinct biological activities . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, this compound may be transported into cells via organic cation transporters, which facilitate its uptake and distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with PARP and other DNA repair proteins. This localization enhances its ability to modulate DNA repair processes and promote cell death in cancer cells.
特性
IUPAC Name |
2-pyrrolidin-3-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8/h1-4,8,12H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQGVINTJUCLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756413-36-2 | |
| Record name | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




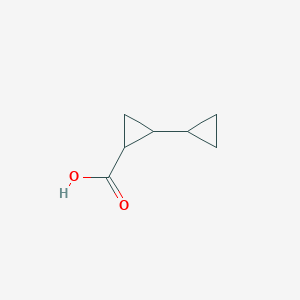

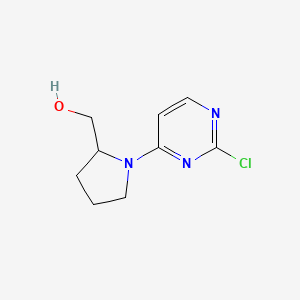


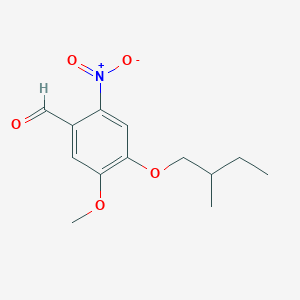

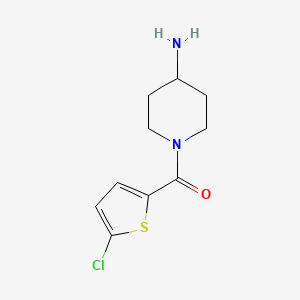
![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)

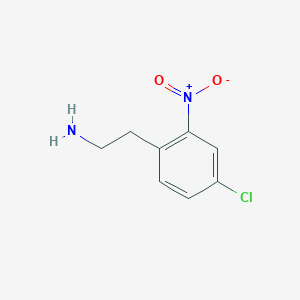
![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)
